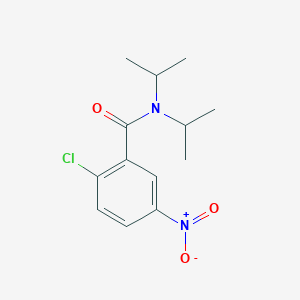
2-chloro-N,N-diisopropyl-5-nitrobenzamide
Übersicht
Beschreibung
2-chloro-N,N-diisopropyl-5-nitrobenzamide is a useful research compound. Its molecular formula is C13H17ClN2O3 and its molecular weight is 284.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.0927701 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Studies
Synthesis, molecular docking, and dynamic simulation studies of a series of derivatives, including 2-chloro-N,N-diisopropyl-5-nitrobenzamide, revealed their potential as antidiabetic agents. The compounds were synthesized and their structures confirmed through various analytical methods. The in vitro studies against α-glucosidase indicated notable inhibitory activity, attributed to specific electron-donating and electron-withdrawing groups on the phenyl ring. The molecular docking simulations indicated hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of target proteins. Further, molecular dynamic simulations affirmed the stability and potential α-glucosidase and α-amylase inhibitory properties of these compounds. The in silico ADMET results suggested good solubility, absorption profiles, and negligible toxicity, fulfilling Lipinski’s rule of 5 and Veber’s rule (Thakral et al., 2020).
Structural Insights and Chemical Reactions
X-ray diffraction (XRD) study of N-chloro-N-methoxy-4-nitrobenzamide highlighted its amide nitrogen atom's high pyramidality. The compound exhibited selective reactivity, forming N-acetoxy-N-methoxy-4-nitrobenzamide in specific conditions. Moreover, its methanolysis in the presence of AcONa produced N,N'-bis(4-nitrobenzoyl)-N,N'-dimethoxyhydrazine, showcasing its chemical versatility and potential utility in various chemical reactions (Shtamburg et al., 2012).
Pharmacological Potential and Bioavailability Studies
Assessment of GW9662 (2-Chloro-5-nitro-N-phenylbenzamide) as a cancer chemopreventive agent revealed its mutagenicity dependent on nitroreduction, with the mutagenic activity predominantly through a base-substitution mechanism. Despite the low plasma presence of the parent compound after oral dosing, metabolite analysis showed significant plasma levels of an amine metabolite, a product of nitro reduction, suggesting systemic circulation largely in the metabolite form. The compound’s rapid clearance and extensive tissue distribution after intravenous dosing were noted, pointing to the need for further animal toxicological and bioavailability studies to solidify its role as a chemopreventive agent (Kapetanovic et al., 2012).
Applications in Crystal Engineering and Supramolecular Chemistry
Crystal engineering with hydrogen bonds and halogen bonds discussed molecular tapes in complexes of 4-nitrobenzoic acid·4-iodopyridine and 3,5-dinitrobenzoic acid·4-iodopyridine, featuring strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions. The study offered insights into the structural insulation in the hydrogen bonding and halogen bonding domains, highlighting the versatility of such compounds in crystal design and engineering (Saha et al., 2005).
Eigenschaften
IUPAC Name |
2-chloro-5-nitro-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(2)15(9(3)4)13(17)11-7-10(16(18)19)5-6-12(11)14/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAVSBLJMQESAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


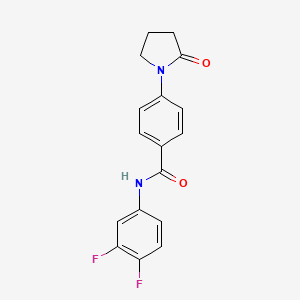
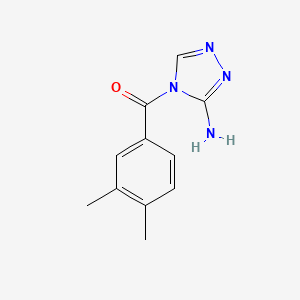


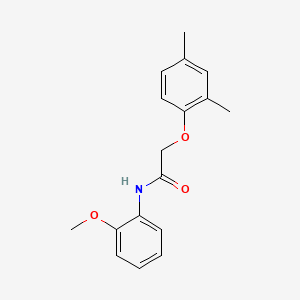
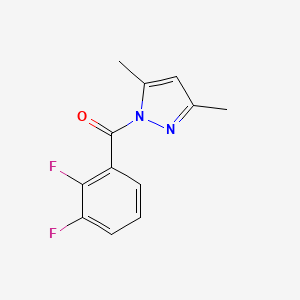
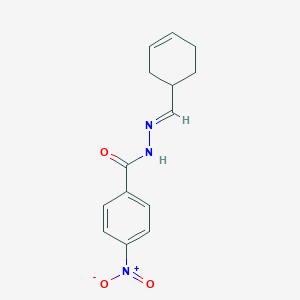
![4-methoxy-2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5829740.png)

![1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5829771.png)

![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5829780.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5829793.png)
![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5829794.png)
